molecular formula C12H8Cl2F3N3 B2799901 1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine CAS No. 648859-62-5

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine

Cat. No.: B2799901
CAS No.: 648859-62-5
M. Wt: 322.11
InChI Key: YCYAOOQESBNWCW-NGYBGAFCSA-N
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Description

The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a related compound . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O .


Synthesis Analysis

While the specific synthesis process for “1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine” is not available, a similar compound “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” can be synthesized by adding methylhydrazine to a stirred solution of ethyl 4,4,4-trifluoromethylacetoacetate and ethanol at room temperature .


Molecular Structure Analysis

The InChI code for “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is 1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 .


Physical and Chemical Properties Analysis

The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” has a melting point of 200-202°C . It is a white to yellow solid or semi-solid or liquid .

Scientific Research Applications

Structural Analysis and Isomorphism

  • Studies have delved into the structural characteristics and isomorphism of compounds closely related to 1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine. Specifically, isomorphous structures involving methyl- and chloro-substituted heterocyclic compounds, such as pyrazolo[3,4-b]pyridin, have been identified to obey the chlorine-methyl (Cl-Me) exchange rule, highlighting the intricate structural similarities and extensive disorder within these molecules (Swamy et al., 2013). Furthermore, the crystal structures of compounds like imidazole-4-imines have demonstrated isomorphism, providing insights into the robust repetition of weak interactions in the crystal structures of such compounds (Skrzypiec et al., 2012).

Antimicrobial and Anticancer Properties

  • Certain derivatives of the pyrazole moiety have shown promising antimicrobial and anticancer properties. Notably, novel pyrazole derivatives have been synthesized, characterized, and evaluated for their potential as antimicrobial and anticancer agents. Among these, compounds with the pyrazole moiety have exhibited higher anticancer activity than reference drugs and have demonstrated significant antimicrobial activity (Hafez et al., 2016). Furthermore, some derivatives have shown promising activity against respiratory syncytial virus (RSV), with structural modifications affecting their antiviral activity and cytotoxicity (Fioravanti et al., 2015).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of compounds with the pyrazole moiety have been a significant focus of research. The creation of complex molecules involving the pyrazole ring has been reported, with detailed structural analysis aiding in the understanding of their properties and potential applications. These studies provide a foundation for the development of new compounds with specified properties for various applications (Katariya et al., 2021).

Safety and Hazards

The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” has several hazard statements: H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F3N3/c1-20-11(14)9(10(19-20)12(15,16)17)6-18-8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYAOOQESBNWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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